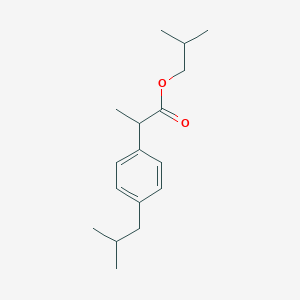
Ibuprofen, isobutyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ibuprofen, isobutyl ester, is a derivative of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). This compound is known for its analgesic, antipyretic, and anti-inflammatory properties. The esterification of ibuprofen enhances its solubility and bioavailability, making it a valuable compound in pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ibuprofen, isobutyl ester, typically involves the esterification of ibuprofen with isobutanol. This reaction is catalyzed by acidic or enzymatic catalysts. One common method involves the use of sulfuric acid as a catalyst, where ibuprofen and isobutanol are refluxed together to form the ester.
Industrial Production Methods: Industrial production of this compound, often employs continuous-flow chemistry to enhance efficiency and yield. This method allows for precise control over reaction conditions, leading to a more consistent product. The use of biocatalysts, such as lipases, has also been explored to achieve greener and more sustainable production processes .
Analyse Chemischer Reaktionen
Types of Reactions: Ibuprofen, isobutyl ester, undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to ibuprofen and isobutanol in the presence of water and an acid or base catalyst.
Oxidation: The ester can undergo oxidation reactions, leading to the formation of carboxylic acids and other oxidized products.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles under suitable conditions.
Major Products:
Hydrolysis: Ibuprofen and isobutanol.
Oxidation: Carboxylic acids and other oxidized derivatives.
Substitution: Various substituted esters depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Ibuprofen, isobutyl ester, has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its enhanced bioavailability and potential therapeutic effects compared to ibuprofen.
Medicine: Explored for its potential use in drug formulations to improve solubility and absorption.
Industry: Utilized in the development of more efficient and sustainable production methods for pharmaceuticals
Wirkmechanismus
The mechanism of action of ibuprofen, isobutyl ester, is similar to that of ibuprofen. It primarily acts as a non-selective inhibitor of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. By inhibiting COX enzymes, the compound reduces the production of prostaglandins, thereby alleviating pain, inflammation, and fever .
Vergleich Mit ähnlichen Verbindungen
Ibuprofen: The parent compound, widely used as an NSAID.
Naproxen: Another NSAID with similar analgesic and anti-inflammatory properties.
Ketoprofen: An NSAID with similar therapeutic effects.
Uniqueness: Ibuprofen, isobutyl ester, stands out due to its enhanced solubility and bioavailability compared to ibuprofen. This makes it a valuable compound for pharmaceutical formulations where improved absorption is desired .
Eigenschaften
CAS-Nummer |
64622-50-0 |
|---|---|
Molekularformel |
C17H26O2 |
Molekulargewicht |
262.4 g/mol |
IUPAC-Name |
2-methylpropyl 2-[4-(2-methylpropyl)phenyl]propanoate |
InChI |
InChI=1S/C17H26O2/c1-12(2)10-15-6-8-16(9-7-15)14(5)17(18)19-11-13(3)4/h6-9,12-14H,10-11H2,1-5H3 |
InChI-Schlüssel |
IZQZIVHKRMBEMV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)OCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


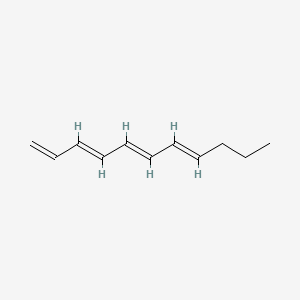
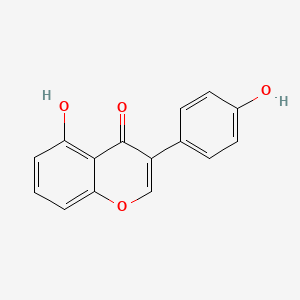
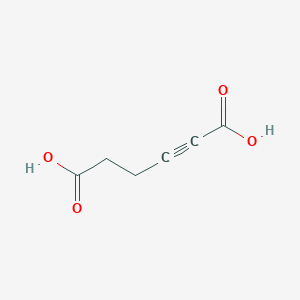
![{5-Chloro-2-[(thiophen-2-yl)sulfanyl]phenyl}acetic acid](/img/structure/B14131810.png)
![7-Methoxypyrido[1,2-a]benzimidazole](/img/structure/B14131816.png)
![[3,3'-Bipyridine]-2,6-diamine](/img/structure/B14131821.png)
![[1,1'-Biphenyl]-4-amine, N-[1,1'-biphenyl]-4-YL-4'-(1-naphthalenyl)-](/img/structure/B14131825.png)
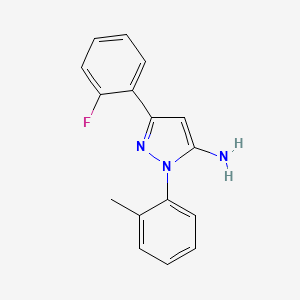
![(1'S,2'S,3'S,10b'R)-3'-(benzo[d][1,3]dioxole-5-carbonyl)-2'-(4-propylbenzoyl)-3',10b'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[2,1-a]isoquinolin]-2-one](/img/structure/B14131842.png)
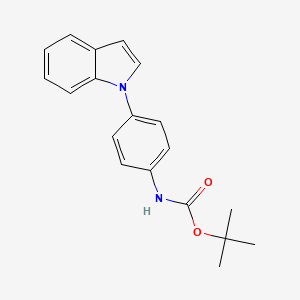
![2-Methoxy-6-({[3-(methylsulfanyl)phenyl]amino}methyl)phenol](/img/structure/B14131854.png)
![Tetrakis[(4-aminophenyl)sulfanyl]benzene-1,4-dicarbonitrile](/img/structure/B14131866.png)
![2-Bromobenzo[d]benzo[4,5]imidazo[2,1-b]thiazole](/img/structure/B14131878.png)

